

# 3,5-Dibromo-4-nitro-1H-pyrazole solubility information

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158

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An In-depth Technical Guide to the Solubility Profile of **3,5-Dibromo-4-nitro-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,5-Dibromo-4-nitro-1H-pyrazole** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or industrial applications, a thorough understanding of its solubility is paramount. Solubility influences bioavailability, formulation, and the design of synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **3,5-Dibromo-4-nitro-1H-pyrazole**, offering a framework for its characterization and application in research and development.

## Introduction: The Pyrazole Scaffold in Modern Science

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.<sup>[1][2]</sup> Its unique structure allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.<sup>[1]</sup> Pyrazole derivatives are cornerstones of several blockbuster drugs and are actively investigated for anti-inflammatory, antimicrobial, and antineoplastic properties.<sup>[2][3]</sup> The compound **3,5-Dibromo-4-nitro-1H-pyrazole** (Figure 1) combines this valuable scaffold with electron-withdrawing nitro

and bromo substituents, making it a versatile building block for novel chemical entities.[\[4\]](#) Understanding its fundamental physicochemical properties, particularly solubility, is a critical first step in unlocking its therapeutic potential.

Figure 1: Chemical Structure of **3,5-Dibromo-4-nitro-1H-pyrazole**

CAS Number: 104599-36-2[\[5\]](#)

Molecular Formula: C<sub>3</sub>HBr<sub>2</sub>N<sub>3</sub>O<sub>2</sub>[\[5\]](#)

Molecular Weight: 270.87 g/mol [\[5\]](#)

## Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The key features of **3,5-Dibromo-4-nitro-1H-pyrazole** suggest a complex solubility profile. The presence of the N-H group and the nitro group provides sites for hydrogen bonding with polar solvents. However, the bulky, lipophilic bromine atoms and the aromatic pyrazole ring contribute to poor aqueous solubility.

A key predictor of solubility is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility.

Property	Value	Source
Molecular Weight	270.87 g/mol	PubChem <a href="#">[5]</a>
CAS Number	104599-36-2	ChemScene <a href="#">[6]</a>
Computed LogP	1.84 - 2.1	ChemScene, PubChem <a href="#">[5][6]</a>
Hydrogen Bond Donors	1	ChemScene <a href="#">[6]</a>
Hydrogen Bond Acceptors	3	ChemScene <a href="#">[6]</a>
Topological Polar Surface Area (TPSA)	71.82 Å <sup>2</sup>	ChemScene <a href="#">[6]</a>

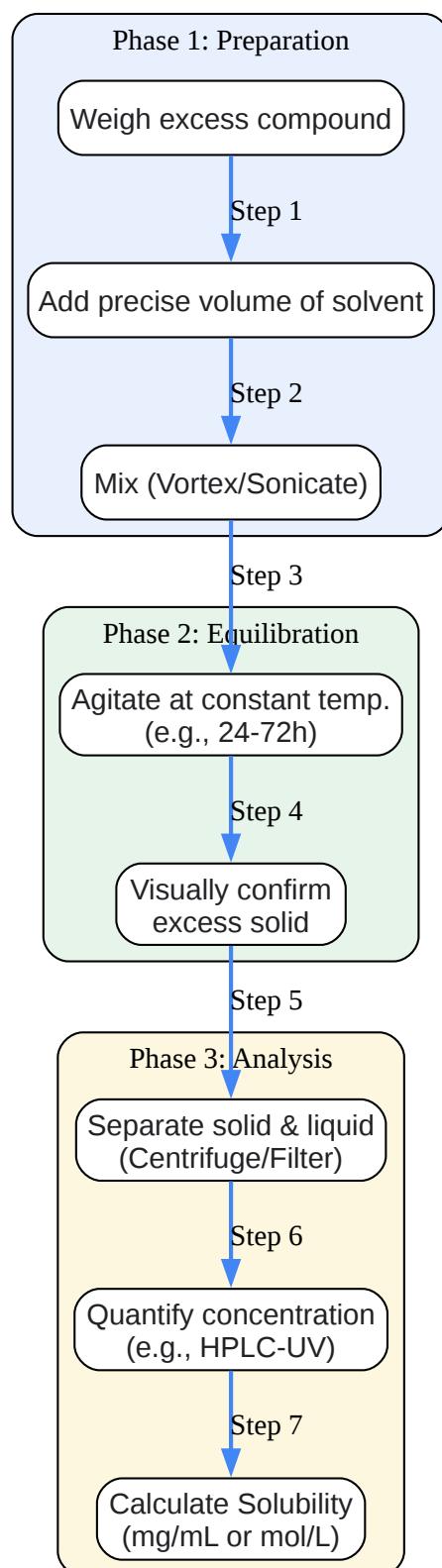
Based on these properties, particularly the positive LogP value, **3,5-Dibromo-4-nitro-1H-pyrazole** is predicted to be poorly soluble in water. Its solubility is expected to be higher in polar aprotic organic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can solvate the molecule effectively. Moderate solubility may be observed in alcohols like ethanol and methanol.

## Experimental Determination of Solubility

For a compound with low expected aqueous solubility, a robust and validated experimental protocol is essential. The "shake-flask" method by Higuchi and Connors is the gold standard for determining thermodynamic equilibrium solubility.<sup>[7]</sup> This method involves generating a saturated solution in equilibrium with an excess of the solid compound.<sup>[7][8]</sup>

## General Experimental Workflow

The following workflow outlines the necessary steps for accurately determining the solubility of **3,5-Dibromo-4-nitro-1H-pyrazole**. The causality behind this sequence is to first establish a saturated solution at equilibrium and then accurately quantify the dissolved solute concentration.

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Caption: Workflow for Thermodynamic Solubility Determination.

## Detailed Step-by-Step Protocol

This protocol is a self-validating system; the confirmation of excess solid in Step 3 ensures that the measured concentration represents the true saturation point.

- Preparation of Test Solvents: A range of solvents should be selected to cover different polarities. Recommended solvents include:
  - Purified Water (or buffered solutions at various pH values)
  - Methanol (MeOH)
  - Ethanol (EtOH)
  - Dimethyl Sulfoxide (DMSO)
  - Acetonitrile (ACN)
  - N,N-Dimethylformamide (DMF)
  - Tetrahydrofuran (THF)
- Sample Preparation:
  - Add an excess amount of **3,5-Dibromo-4-nitro-1H-pyrazole** (e.g., 5-10 mg) to a series of glass vials. The key is to add enough compound so that undissolved solid remains after equilibration.<sup>[8]</sup>
  - Precisely add a known volume (e.g., 1.0 mL) of each selected solvent to the vials.
- Equilibration:
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this is typically 24 to 72 hours.<sup>[8]</sup>

- After the agitation period, allow the vials to stand at the same constant temperature to let undissolved solids settle. Visually confirm that excess solid is still present in each vial.
- Sample Separation and Analysis:
  - Carefully withdraw a sample from the supernatant. It is critical not to disturb the solid material.
  - To ensure complete removal of undissolved solids, the sample should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.
  - Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
  - Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards must be used for accurate quantification.

## Illustrative Data Presentation

While specific experimental data is not publicly available, the results of such an experiment would be summarized as follows. This table serves as a template for presenting solubility data.

Solvent	Polarity Index	Predicted Solubility Category	Illustrative Solubility (mg/mL)
Water (pH 7.4)	10.2	Very Poorly Soluble	< 0.01
Ethanol	4.3	Sparingly Soluble	~0.5 - 1.5
Acetonitrile	5.8	Sparingly Soluble	~1.0 - 2.5
Tetrahydrofuran (THF)	4.0	Soluble	~10 - 20
Dimethyl Sulfoxide (DMSO)	7.2	Freely Soluble	> 50

## Strategies for Solubility Enhancement

For drug development, if the aqueous solubility of a lead compound like **3,5-Dibromo-4-nitro-1H-pyrazole** is found to be a limiting factor, several formulation strategies can be employed to improve it.<sup>[9]</sup>

- Co-solvents: Mixing water with a miscible organic solvent (e.g., ethanol, propylene glycol) can significantly increase the solubility of lipophilic compounds.<sup>[7]</sup>
- Surfactants: The use of surfactants above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.<sup>[9]</sup>
- pH Adjustment: As a pyrazole, the compound is weakly acidic. Adjusting the pH of the aqueous medium can ionize the molecule, which typically increases solubility. Determining the compound's pKa is a prerequisite for this approach.
- Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug molecule, shielding its lipophilic parts and enhancing aqueous solubility.<sup>[7]</sup>

Caption: Strategies to Enhance Aqueous Solubility.

## Safety and Handling

**3,5-Dibromo-4-nitro-1H-pyrazole** is classified as hazardous.<sup>[5]</sup> Researchers must consult the material safety data sheet (MSDS) before handling. General precautions for handling similar nitroaromatic compounds include:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.<sup>[10]</sup>
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[11]</sup>
- Handling: Avoid contact with skin and eyes. Prevent dust formation and accumulation.<sup>[10]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.<sup>[12]</sup>

## Conclusion

While quantitative solubility data for **3,5-Dibromo-4-nitro-1H-pyrazole** is not readily available in public literature, its molecular structure provides a strong basis for predicting its solubility profile. It is expected to be a poorly water-soluble compound with higher solubility in polar aprotic organic solvents. This technical guide provides the necessary theoretical background and a robust experimental framework for researchers to accurately determine its solubility across a range of relevant solvents. A precise understanding of this fundamental property is indispensable for advancing the study of this promising pyrazole derivative in drug discovery and beyond.

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